molecular formula C14H10BrN5S B11982840 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11982840
M. Wt: 360.23 g/mol
InChI Key: HSLNZEBFIQWGRJ-RQZCQDPDSA-N
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Description

5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with thiosemicarbazide to form the final product. The reaction conditions, including temperature, time, and catalyst concentration, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromophenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Bromophenyl)-4-((2-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern and the presence of both bromophenyl and pyridinylmethylene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H10BrN5S

Molecular Weight

360.23 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10BrN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+

InChI Key

HSLNZEBFIQWGRJ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)Br

Origin of Product

United States

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